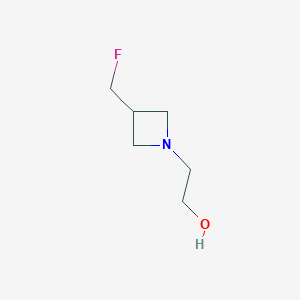

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Vue d'ensemble

Description

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C6H12FNO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is also referred to as Fmoc-aminal and is widely used in the synthesis and study of peptides and proteins.

Méthodes De Préparation

The preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol involves several synthetic routes. One common method is described in a patent, which outlines the process for synthesizing this compound as an intermediate for estrogen receptor modulating compounds . The synthetic route typically involves the reaction of azetidine with fluoromethylating agents under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Analyse Des Réactions Chimiques

Etherification and Alkylation

The hydroxyl group undergoes nucleophilic substitution to form ether linkages, critical in pharmaceutical intermediates. For example:

Reaction with aromatic bromides :

-

Reagents : Potassium carbonate (K₂CO₃), dimethylformamide (DMF), 80–100°C

-

Product : 2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-substituted chromenols

This reaction is pivotal in synthesizing estrogen receptor modulators, where the hydroxyl group is replaced by aryl ethers to enhance target binding.

Esterification

The alcohol reacts with activated carbonyl compounds to form esters:

Reaction with ethyl glyoxalate :

-

Conditions : Hydride reducing agents (e.g., NaBH₄), tetrahydrofuran (THF), 0–25°C

-

Intermediate : Ethyl 2-(3-(fluoromethyl)azetidin-1-yl)acetate

This step is foundational in multi-step syntheses, enabling further functionalization via reduction or hydrolysis.

Ring-Opening Reactions

The azetidine ring (a strained four-membered heterocycle) participates in ring-opening under acidic or nucleophilic conditions:

Acid-catalyzed hydrolysis :

-

Reagents : Aqueous HCl or H₂SO₄

-

Product : Linear amine derivatives (theoretical pathway, inferred from analogous azetidines )

Nucleophilic attack :

Comparative Reactivity with Analogues

Stability Under Synthetic Conditions

Applications De Recherche Scientifique

Selective Estrogen Receptor Degraders

The primary application of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is as an intermediate in the synthesis of selective estrogen receptor modulators and degraders. These compounds are crucial in treating various forms of hormone-sensitive cancers, including breast cancer and ovarian cancer. The compound has been specifically noted for its effectiveness against estrogen receptor-positive tumors, which are often resistant to conventional therapies.

Clinical Relevance:

- Breast Cancer Treatment: The compound is part of a class of drugs aimed at degrading the estrogen receptor, potentially leading to tumor regression in patients with endocrine-resistant breast cancer .

- Combination Therapies: It can be used in combination with other therapeutic agents such as aromatase inhibitors and CDK inhibitors to enhance efficacy against hormone receptor-positive cancers .

Synthesis Processes

The synthesis of this compound involves several steps that highlight its utility as a precursor for more complex compounds.

General Synthesis Methodology

The synthesis typically begins with readily available azetidine derivatives, which undergo various chemical transformations including fluorination and alkylation to yield the target compound. The following table summarizes key steps involved in the synthesis:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Fluorination | Introduction of fluoromethyl group to azetidine structure. |

| 2 | Alkylation | Reaction with ethylene glycol derivatives to form the ethan-1-ol moiety. |

| 3 | Purification | Chiral chromatography to separate enantiomers for specific therapeutic applications. |

Efficacy in Cancer Models

In preclinical studies, compounds derived from this compound have demonstrated significant efficacy in various cancer models. For instance:

- Xenograft Studies: In mouse models bearing estrogen receptor-positive tumors, treatments involving this compound led to notable tumor regression, particularly in cases resistant to traditional therapies .

Clinical Trials

Ongoing clinical trials are evaluating the safety and efficacy of SERDs incorporating this compound as a treatment for metastatic breast cancer. These trials aim to establish the pharmacokinetic profiles and therapeutic windows necessary for effective clinical application .

Conclusion and Future Directions

The compound this compound holds promise in the field of medicinal chemistry, particularly as a building block for selective estrogen receptor degraders aimed at treating hormone-sensitive cancers. Continued research and clinical evaluation will be essential to fully understand its therapeutic potential and optimize its use in cancer treatment protocols.

Mécanisme D'action

The mechanism of action of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, when used as an intermediate for estrogen receptor modulating compounds, it binds to estrogen receptors and modulates their activity. The pathways involved in its action depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol can be compared with other similar compounds, such as:

2-[3-(Chloromethyl)azetidin-1-yl]ethan-1-ol: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

2-[3-(Bromomethyl)azetidin-1-yl]ethan-1-ol: Similar structure but with a bromomethyl group.

2-[3-(Hydroxymethyl)azetidin-1-yl]ethan-1-ol: Similar structure but with a hydroxymethyl group.

The uniqueness of this compound lies in its fluoromethyl group, which imparts specific chemical properties and reactivity that are different from its analogs.

Activité Biologique

2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and as a modulator of estrogen receptors. This article examines its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its azetidine ring structure with a fluoromethyl group, which may influence its biological activity. The presence of the hydroxyl group (ethanol moiety) enhances its solubility and potential interaction with biological targets.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The biological activity of this compound is primarily attributed to its interaction with estrogen receptors (ER). It acts as a selective estrogen receptor modulator (SERM), influencing both ERα and ERβ pathways. This modulation can lead to apoptosis in cancer cells and inhibition of cell proliferation.

Estrogen Receptor Interaction

Estrogen receptors play a crucial role in the regulation of various physiological processes and are implicated in several cancers, particularly breast cancer. The compound's ability to bind to these receptors suggests it may alter gene expression related to cell growth and differentiation.

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models.

Study 1: In Vitro Efficacy

In a study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 12.5 µM, indicating substantial antiproliferative activity. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Study 2: Comparative Analysis

A comparative analysis with other known SERMs revealed that this compound exhibited superior activity in inhibiting cell growth in hormone-responsive breast cancer cells. This positions it as a promising candidate for further development as an anticancer agent .

Propriétés

IUPAC Name |

2-[3-(fluoromethyl)azetidin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-3-6-4-8(5-6)1-2-9/h6,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUTXBIONAXKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCO)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293878 | |

| Record name | 3-(Fluoromethyl)-1-azetidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443983-86-5 | |

| Record name | 3-(Fluoromethyl)-1-azetidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443983-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Fluoromethyl)-1-azetidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.